molecular formula C23H28N2O4 B8517001 3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid

3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid

Cat. No.: B8517001
M. Wt: 396.5 g/mol
InChI Key: LGVRQIKHFHBPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid is a complex organic compound that belongs to the class of benzoyl amino acids This compound is characterized by the presence of a piperidine ring, a hydroxymethyl group, and multiple methyl substitutions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 3-(hydroxymethyl)piperidine.

    Benzoylation: The piperidine intermediate is then subjected to benzoylation using 2-methylbenzoyl chloride under basic conditions to form the benzoylated intermediate.

    Amidation: The benzoylated intermediate undergoes amidation with 2,4-dimethylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carbonyl groups in the benzoyl moiety can be reduced to alcohols.

    Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on the cell surface or within the cell.

    Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the piperidine ring and multiple methyl substitutions

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid

InChI

InChI=1S/C23H28N2O4/c1-14-6-8-18(25-10-4-5-17(12-25)13-26)11-20(14)22(27)24-21-15(2)7-9-19(16(21)3)23(28)29/h6-9,11,17,26H,4-5,10,12-13H2,1-3H3,(H,24,27)(H,28,29)

InChI Key

LGVRQIKHFHBPSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC(C2)CO)C(=O)NC3=C(C=CC(=C3C)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of aqueous 4N NaOH (4.00 ml) is added to a stirred solution of methyl 3-[[5-[3-(hydroxymethyl)-1-piperidyl]-2-methyl-benzoyl]amino]-2,4-dimethyl-benzoate (0.4 g, 0.975 mmol) in THF:MeOH (10 ml:5 ml). After 4 hours at ambient temperature, the organic solvent is removed under reduced pressure and the residue is diluted with water, acidified to pH 4 with 1N HCl, and extracted twice with 10% IPA in CH2Cl2. The organic layers are combined and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure and the resulting precipitate is triturated with diethyl ether and filtered to afford the title compound as a light brown solid (0.28 g, 72.5%). Mass spectrum (m/z): 397.2 (M+1).
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
72.5%

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